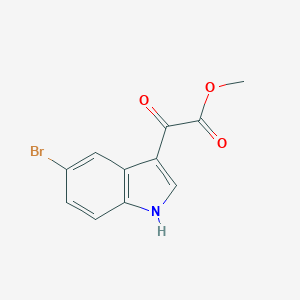

methyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate

Description

Properties

IUPAC Name |

methyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO3/c1-16-11(15)10(14)8-5-13-9-3-2-6(12)4-7(8)9/h2-5,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHPHYKMALRMWJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)C1=CNC2=C1C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30429008 | |

| Record name | methyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30429008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163160-56-3 | |

| Record name | Methyl 5-bromo-α-oxo-1H-indole-3-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=163160-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30429008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the known and predicted physicochemical properties of methyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate, a key heterocyclic building block in medicinal chemistry. As a Senior Application Scientist, the following sections synthesize available data with established chemical principles to offer practical insights for its use in research and development.

Molecular Identity and Structural Features

This compound is a derivative of indole, a privileged scaffold in numerous pharmacologically active compounds. The core structure consists of a bicyclic system containing a benzene ring fused to a pyrrole ring. The key functional groups that dictate its chemical behavior are the bromine atom at the 5-position of the indole ring, the α-ketoester moiety at the 3-position, and the N-H group of the indole ring.

The bromine atom, being an electron-withdrawing group, influences the electronic properties of the indole ring system. The α-ketoester functionality is a versatile handle for various chemical transformations, making this compound a valuable intermediate in the synthesis of more complex molecules.

Table 1: Chemical Identifiers and Basic Properties

| Property | Value | Source |

| CAS Number | 163160-56-3 | [1] |

| Molecular Formula | C₁₁H₈BrNO₃ | [1] |

| Molecular Weight | 282.09 g/mol | [1][2][3] |

| Physical Form | Pale-yellow to Yellow-brown Solid | [1] |

| InChI | 1S/C11H8BrNO3/c1-16-11(15)10(14)8-5-13-9-3-2-6(12)4-7(8)9/h2-5,13H,1H3 | [1] |

| InChI Key | DHPHYKMALRMWJY-UHFFFAOYSA-N | [1] |

| Canonical SMILES | COC(=O)C(=O)C1=CNC2=C1C=C(C=C2)Br |

Predicted Physicochemical Characteristics

Table 2: Predicted Physicochemical Data

| Property | Predicted Value/Range | Rationale/Analog Data |

| Melting Point | > 200 °C | Indole derivatives with similar functional groups often exhibit high melting points due to strong intermolecular interactions such as hydrogen bonding and π-π stacking. For instance, the related compound, methyl 5-bromo-1H-indazole-3-carboxylate, has a melting point of 208-210 °C[4]. |

| Boiling Point | > 300 °C (decomposes) | High molecular weight and polar functional groups suggest a high boiling point, likely with decomposition under atmospheric pressure. |

| Solubility | Soluble in DMSO, DMF, and chlorinated solvents. Sparingly soluble in alcohols. Insoluble in water and alkanes. | The polar α-ketoester and N-H groups confer solubility in polar aprotic solvents. The largely non-polar indole ring limits solubility in highly polar protic solvents like water. |

| LogP | 2.29 | This value, often provided by chemical suppliers, indicates moderate lipophilicity, a crucial parameter in drug design for membrane permeability[5][6]. |

| pKa | ~16-17 (indole N-H) | The indole N-H is weakly acidic. The electron-withdrawing bromine at the 5-position is expected to slightly decrease the pKa compared to unsubstituted indole. |

Spectroscopic Characterization: An Interpretive Guide

Spectroscopic analysis is essential for confirming the identity and purity of this compound. Below are the expected spectral features based on its chemical structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring, the N-H proton, and the methyl ester protons. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine and the α-ketoester group.

-

Indole N-H: A broad singlet is anticipated in the downfield region (δ 10-12 ppm).

-

Aromatic Protons: Protons on the brominated benzene ring will appear as doublets or doublets of doublets in the aromatic region (δ 7-8.5 ppm). The proton at the 2-position of the indole ring is expected to be a singlet in the δ 8.0-8.5 ppm range.

-

Methyl Protons: A sharp singlet for the methyl ester group will be observed around δ 3.9-4.0 ppm.

-

-

¹³C NMR: The carbon NMR will provide information on the carbon framework.

-

Carbonyl Carbons: Two distinct signals for the ketone and ester carbonyls are expected in the highly deshielded region (δ 160-190 ppm).

-

Aromatic Carbons: Signals for the eight carbons of the indole ring will be present in the aromatic region (δ 100-140 ppm). The carbon bearing the bromine (C-5) will be significantly influenced.

-

Methyl Carbon: The methyl ester carbon will appear as a single peak around δ 52-54 ppm.

-

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the key functional groups.

-

N-H Stretch: A sharp to moderately broad peak is expected around 3300-3400 cm⁻¹ corresponding to the N-H stretching vibration of the indole ring.

-

C=O Stretches: Two strong, distinct absorption bands are anticipated for the carbonyl groups. The ester carbonyl stretch is typically found at a higher frequency (1720–1750 cm⁻¹) compared to the ketone carbonyl stretch (1680–1700 cm⁻¹)[7].

-

C-Br Stretch: A weak to medium intensity band in the fingerprint region (below 700 cm⁻¹) can be attributed to the C-Br stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight and elemental composition.

-

Molecular Ion Peak: The mass spectrum will show a characteristic pair of molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is indicative of the presence of a single bromine atom. The expected m/z values would be around 281 and 283.

-

Fragmentation Pattern: Common fragmentation pathways for such molecules include the loss of the methoxycarbonyl group (-•COOCH₃) and subsequent loss of carbon monoxide (-CO).

Synthesis and Reactivity

This compound is typically synthesized via a Friedel-Crafts acylation of 5-bromoindole. This reaction involves the treatment of 5-bromoindole with an activated form of methyl oxalyl chloride.

Caption: General synthetic route to the target compound.

The reactivity of this molecule is dominated by the electrophilic nature of the α-ketoester and the nucleophilicity of the indole nitrogen. The carbonyl groups can undergo nucleophilic attack by various reagents, such as amines and hydrazines, to form amides, hydrazones, and other derivatives. The indole nitrogen can be alkylated or acylated under appropriate basic conditions.

Experimental Protocols for Physicochemical Characterization

For researchers who wish to determine the precise physicochemical properties of this compound, the following standard protocols are recommended.

Determination of Melting Point

Principle: The melting point is a fundamental physical property that indicates the purity of a crystalline solid.

Methodology:

-

A small amount of the crystalline solid is packed into a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The temperature is raised slowly (1-2 °C/min) near the expected melting point.

-

The temperature range over which the solid melts is recorded as the melting point. A narrow melting range is indicative of high purity.

Solubility Assessment

Principle: Determining the solubility in a range of solvents is crucial for reaction setup, purification, and formulation.

Methodology:

-

To a series of small vials, add a pre-weighed amount of the compound (e.g., 1 mg).

-

Add a measured volume of a solvent (e.g., 0.1 mL) to each vial.

-

Vortex or sonicate the vials to aid dissolution.

-

Visually inspect for complete dissolution.

-

If the compound dissolves, it is soluble at that concentration. If not, the solvent volume can be incrementally increased to determine the approximate solubility.

-

Test a range of solvents from non-polar (e.g., hexanes) to polar aprotic (e.g., dichloromethane, ethyl acetate, acetone, DMSO) and polar protic (e.g., methanol, ethanol, water).

Caption: Standard workflow for solubility determination.

Conclusion

References

-

Wikipedia. Methyl 2-bromoacetate. Available from: [Link]

-

The Royal Society of Chemistry. Supporting information. Available from: [Link]

-

PubChem. Methyl bromoacetate. Available from: [Link]

-

National Institutes of Health. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. Available from: [Link]

-

PubChem. methyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate. Available from: [Link]

-

Dana Bioscience. 2-(5-Bromo-2-methyl-1H-indol-3-yl)acetic acid 5g. Available from: [Link]

-

National Institutes of Health. Methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate. Available from: [Link]

Sources

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound, CasNo.163160-56-3 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]

- 6. Methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Indole-3-glyoxyl tyrosine: synthesis and antimalarial activity against Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectral Data of Methyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate is a key heterocyclic compound, frequently utilized as a versatile intermediate in the synthesis of a wide range of biologically active molecules and pharmaceutical agents. Its indole core, substituted at the C3 position with a glyoxylate moiety and brominated on the benzene ring, provides a rich scaffold for medicinal chemistry explorations, including the development of enzyme inhibitors and receptor modulators.

Accurate structural elucidation and purity assessment are paramount for its effective use in complex synthetic pathways. This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The interpretation herein is grounded in fundamental spectroscopic principles and comparative data from analogous structures, offering a reliable reference for researchers in the field.

Molecular Structure

The structural integrity of a synthetic intermediate is the foundation of any successful drug development campaign. Spectroscopic analysis provides the necessary confirmation of the molecular architecture.

Caption: Molecular structure of this compound with atom numbering.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis of both ¹H and ¹³C NMR spectra provides unambiguous evidence for the compound's structure.

¹H NMR Spectral Data

The proton NMR spectrum reveals the electronic environment of each hydrogen atom, their connectivity through spin-spin coupling, and their relative abundance.

Table 1: ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~12.20 | br s | - | 1H | N1-H |

| ~8.50 | s | - | 1H | H2 |

| ~8.25 | d | ~2.0 | 1H | H4 |

| ~7.50 | d | ~8.7 | 1H | H7 |

| ~7.35 | dd | ~8.7, ~2.0 | 1H | H6 |

| ~3.85 | s | - | 3H | O-CH₃ |

Interpretation of the ¹H NMR Spectrum:

-

Indole N-H Proton: The proton on the indole nitrogen (N1-H) appears as a broad singlet significantly downfield (~12.20 ppm). This deshielding is characteristic of indole N-H protons and is due to both the aromatic nature of the ring and its ability to form hydrogen bonds.

-

Indole Aromatic Protons:

-

The H2 proton appears as a sharp singlet around 8.50 ppm. Its downfield shift is attributed to the adjacent electron-withdrawing glyoxylate substituent at C3 and the aromatic ring current.

-

The H4 proton resonates as a doublet at approximately 8.25 ppm. The electron-withdrawing effect of the bromine at the adjacent C5 position and the carbonyl group at C3 contribute to its significant deshielding. It shows a small coupling (meta-coupling) to H6.

-

The H7 proton, ortho to the indole nitrogen, appears as a doublet around 7.50 ppm.

-

The H6 proton is observed as a doublet of doublets near 7.35 ppm, showing coupling to both H7 (ortho-coupling, larger J value) and H4 (meta-coupling, smaller J value).[1][2]

-

-

Methyl Ester Protons: The three protons of the methyl ester group (-OCH₃) appear as a sharp singlet at approximately 3.85 ppm, a typical region for methyl esters.[3]

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Table 2: ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~185.0 | C8 (Ketone C=O) |

| ~163.0 | C9 (Ester C=O) |

| ~138.0 | C7a |

| ~135.0 | C2 |

| ~128.0 | C3a |

| ~126.0 | C6 |

| ~125.0 | C4 |

| ~115.0 | C5 |

| ~114.0 | C7 |

| ~110.0 | C3 |

| ~52.5 | O-CH₃ |

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbons: Two distinct signals are observed in the downfield region for the two carbonyl carbons. The ketone carbonyl (C8) is typically more deshielded and appears around 185.0 ppm, while the ester carbonyl (C9) resonates at a slightly higher field, around 163.0 ppm.[4]

-

Indole Aromatic Carbons:

-

The carbons of the indole ring appear in the aromatic region (110-140 ppm).

-

The C-Br carbon (C5) is found at approximately 115.0 ppm. The direct attachment of the electronegative bromine atom influences this shift.[5][6]

-

The other carbons (C2, C3, C3a, C4, C6, C7, C7a) are assigned based on established data for substituted indoles and Heteronuclear Multiple Bond Correlation (HMBC) experiments. The C2 and C7a carbons are typically the most downfield among the indole ring carbons.[4]

-

-

Methyl Ester Carbon: The carbon of the methyl ester group resonates at a characteristic chemical shift of around 52.5 ppm.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Key IR Absorption Bands (ATR)

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~3300-3400 | Medium, Sharp | N-H Stretch | Indole N-H |

| ~3100-3000 | Medium | C-H Stretch | Aromatic C-H |

| ~1730 | Strong, Sharp | C=O Stretch | Ester Carbonyl |

| ~1680 | Strong, Sharp | C=O Stretch | Ketone Carbonyl |

| ~1600, ~1450 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~1200-1300 | Strong | C-O Stretch | Ester |

Interpretation of the IR Spectrum:

-

N-H Stretch: A characteristic sharp peak in the region of 3300-3400 cm⁻¹ corresponds to the stretching vibration of the N-H bond in the indole ring.[7][8]

-

Carbonyl (C=O) Stretches: Two strong, sharp absorption bands are expected for the two carbonyl groups. The ester C=O stretch typically appears at a higher frequency (~1730 cm⁻¹) compared to the α-keto C=O stretch (~1680 cm⁻¹), which is conjugated with the indole ring. The presence of these two distinct peaks is a strong indicator of the glyoxylate moiety.[9]

-

Aromatic C=C and C-H Stretches: Absorptions corresponding to the C=C stretching vibrations within the aromatic indole ring are observed around 1600 cm⁻¹ and 1450 cm⁻¹. The aromatic C-H stretching bands appear just above 3000 cm⁻¹.[8][10]

-

Ester C-O Stretch: A strong band in the 1200-1300 cm⁻¹ region is indicative of the C-O stretching vibration of the ester functional group.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern can also offer valuable structural clues.

Table 4: Mass Spectrometry Data (ESI+)

| m/z | Interpretation |

| 295.9 / 297.9 | [M+H]⁺ Molecular ion peak cluster |

| 263.9 / 265.9 | [M - OCH₃]⁺ |

| 235.9 / 237.9 | [M - COOCH₃]⁺ |

| 208.0 / 210.0 | [M - COOCH₃ - CO]⁺ |

| 129.0 | [Indole fragment]⁺ |

Interpretation of the Mass Spectrum:

-

Molecular Ion Peak: The most critical piece of information is the molecular ion peak. Using Electrospray Ionization in positive mode (ESI+), the protonated molecule [M+H]⁺ is observed. A key feature is the presence of a doublet of peaks with a mass difference of 2 Da (e.g., m/z 295.9 and 297.9) and an approximate 1:1 intensity ratio. This is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes).[11]

-

Fragmentation Pattern: The molecule undergoes characteristic fragmentation under mass spectrometric conditions. Common fragmentation pathways include the loss of the methoxy radical (•OCH₃) or the entire methoxycarbonyl group (•COOCH₃) from the molecular ion. Further fragmentation can lead to the stable indole cation.[12]

Caption: Proposed major fragmentation pathway for this compound in ESI-MS.

Part 4: Experimental Protocols

Adherence to standardized protocols is essential for obtaining high-quality, reproducible spectral data.

NMR Spectroscopy Protocol

Caption: Standard workflow for NMR sample preparation and data acquisition.

-

Sample Preparation: Weigh approximately 5-10 mg of the compound into a clean vial.[13][14] Dissolve the sample in about 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[15] Transfer the solution into a clean, dry 5 mm NMR tube.

-

Instrument Setup: Insert the sample into the NMR spectrometer. The instrument's software is used to "lock" onto the deuterium signal of the solvent, which compensates for any magnetic field drift.

-

Shimming: The magnetic field is "shimmed" to maximize its homogeneity across the sample volume, which is crucial for obtaining sharp, well-resolved peaks.[16]

-

Data Acquisition: Standard pulse programs are used to acquire the ¹H and ¹³C Free Induction Decay (FID) signals.

-

Processing: The raw FID data is converted into a spectrum via a Fourier Transform. The spectrum is then phased, baseline corrected, and calibrated using the known chemical shift of the residual solvent peak.

Attenuated Total Reflectance (ATR) IR Spectroscopy Protocol

ATR-IR is a convenient technique that requires minimal sample preparation.[17][18]

Caption: Standard workflow for ATR-IR spectroscopy.

-

Background Scan: A background spectrum is collected on the clean, empty ATR crystal. This measures the absorbance of the crystal and the ambient atmosphere (e.g., CO₂ and water vapor) and is automatically subtracted from the sample spectrum.[19]

-

Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal surface.

-

Pressure Application: A pressure clamp is used to ensure intimate contact between the sample and the crystal, which is essential for obtaining a high-quality spectrum.[20]

-

Sample Scan: The infrared spectrum of the sample is recorded.

Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol

ESI is a soft ionization technique ideal for polar and thermally labile molecules.[21][22]

Caption: Standard workflow for ESI-MS analysis.

-

Sample Preparation: A dilute solution of the analyte is prepared in a solvent compatible with mass spectrometry, such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation for positive ion mode.

-

Sample Introduction: The solution is introduced into the ESI source at a constant, low flow rate.[23]

-

Ionization: A high voltage is applied to the tip of the infusion needle, causing the sample solution to form a fine spray of charged droplets.[24]

-

Desolvation: A heated drying gas (typically nitrogen) is passed over the droplets, causing the solvent to evaporate. As the droplets shrink, the charge density increases until ions are ejected into the gas phase.

-

Detection: The gas-phase ions are guided into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z) and detected.[25]

References

-

MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide. Available from: [Link]

-

Specac Ltd. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Available from: [Link]

-

Scribd. NMR Sample Preparation Guide. Available from: [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. Available from: [Link]

-

Bruker. Attenuated Total Reflectance (ATR). Available from: [Link]

-

NMR Sample Preparation Guidelines. Protein sample concentration. Available from: [Link]

-

Wikipedia. Attenuated total reflectance. Available from: [Link]

-

LCGC International. Electrospray Ionization for Mass Spectrometry. Available from: [Link]

-

ResearchGate. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Available from: [Link]

-

National Institutes of Health. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. PMC. Available from: [Link]

-

Metabo-PMP. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. Available from: [Link]

-

PubChem. 5-Bromoindole. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. Indole-3-glyoxylic acid. National Center for Biotechnology Information. Available from: [Link]

-

Supporting Information. Regioselective C5−H Direct Iodination of Indoles. Available from: [Link]

-

ResearchGate. Fig. S8. 1 H NMR of 5-Bromo-3-(phenyl(pyrrolidin-1-yl)methyl)-1H-indole. Available from: [Link]

-

SpectraBase. 5-BROMO-4-FLUOROINDOLE - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

-

Scientific Research Publishing. Study of Mass Spectra of Some Indole Derivatives. Scirp.org. Available from: [Link]

-

University of Puget Sound. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Available from: [Link]

-

Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Available from: [Link]

-

University of Colorado Boulder. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Available from: [Link]

-

ResearchGate. Mass fragmentation pattern of N-(3-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl} acetamide (8g). Available from: [Link]

-

Oregon State University. 1H NMR Chemical Shift. Available from: [Link]

-

ResearchGate. Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Available from: [Link]

-

National Institutes of Health. Methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate. PMC. Available from: [Link]

-

ResearchGate. IR spectra of indole-3-acetic acid in KBr. Indole NH-band at 3389 cm -1.... Available from: [Link]

-

ResearchGate. FT-IR spectrum of control indole. Available from: [Link]

-

PubMed. [Modeling intramolecular interactions in proteins: IR-spectroscopy study of complexes of indole and its derivatives]. National Center for Biotechnology Information. Available from: [Link]

-

National Institute of Standards and Technology. Indole - the NIST WebBook. Available from: [Link]

Sources

- 1. 5-Bromoindole(10075-50-0) 1H NMR spectrum [chemicalbook.com]

- 2. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. web.pdx.edu [web.pdx.edu]

- 4. compoundchem.com [compoundchem.com]

- 5. 5-Bromoindole(10075-50-0) 13C NMR spectrum [chemicalbook.com]

- 6. 5-Bromoindole | C8H6BrN | CID 24905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Indole-3-glyoxylic acid | C10H7NO3 | CID 73863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Indole [webbook.nist.gov]

- 11. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 12. researchgate.net [researchgate.net]

- 13. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 14. scribd.com [scribd.com]

- 15. ocw.mit.edu [ocw.mit.edu]

- 16. organomation.com [organomation.com]

- 17. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 18. Attenuated Total Reflectance (ATR) | Bruker [bruker.com]

- 19. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]

- 20. Attenuated Total Reflectance = Powerful Sampling Technique for Plastics [thermofisher.com]

- 21. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 22. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]

- 23. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 24. chromatographyonline.com [chromatographyonline.com]

- 25. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Discovery and Isolation of Bromo-Indole Compounds

Foreword

The indole scaffold is a cornerstone of biologically active natural products and synthetic pharmaceuticals. When adorned with bromine, a halogen abundant in marine environments, the resulting bromo-indole compounds exhibit a remarkable spectrum of chemical diversity and pharmacological potential. This guide offers researchers, scientists, and drug development professionals a comprehensive overview of the journey from discovery in natural sources to the isolation of pure, characterizable bromo-indole molecules. We will delve into the historical context that first brought these compounds to light, explore the modern bio-prospecting landscape, and provide detailed, field-proven methodologies for their extraction, purification, and characterization. The emphasis here is not merely on protocol but on the underlying scientific principles that govern experimental choices, ensuring a robust and adaptable approach to this exciting class of natural products.

Chapter 1: The World of Bromo-Indoles: From Ancient Dyes to Modern Drugs

A Noble Hue: The Historical Discovery of 6,6'-Dibromoindigo

The story of bromo-indoles begins not in a laboratory, but in the ancient world with the discovery of a dye so vibrant and enduring it was reserved for royalty. Tyrian purple, also known as Royal Purple, is a pigment derived from the mucus of several species of predatory sea snails, primarily of the Muricidae family.[1] Its production was a closely guarded and laborious secret of the Phoenicians as early as the 16th century BC.[2] Tens of thousands of snails were required to produce a single gram of the dye, making it astronomically valuable—at times, worth more than its weight in gold.[3]

It was not until 1909 that the chemist Paul Friedländer, after processing 12,000 Murex brandaris snails to obtain 1.4 grams of pigment, elucidated the structure of the primary coloring agent: 6,6'-dibromoindigo .[1] This discovery marked the first chemical characterization of a naturally occurring bromo-indole, revealing that nature had long been practicing halogen chemistry. The final color of Tyrian purple is actually a mixture of compounds, including indigo, 6-bromoindigo, and 6,6'-dibromoindirubin, with the specific composition varying depending on the snail species and processing methods.[2][3]

The Marine Cornucopia: Modern Sources of Bromo-Indole Diversity

While Tyrian purple was the first, modern exploration of marine ecosystems has revealed that bromo-indoles are widespread and structurally diverse. The marine environment is rich in bromide salts, providing a unique chemical milieu for organisms to evolve enzymatic pathways for halogenation. Marine invertebrates, particularly sponges (Porifera), algae, and bryozoans, are prolific producers of these compounds.[4][5]

These organisms often exist in highly competitive environments, and it is hypothesized that many bromo-indoles serve as chemical defense agents, deterring predators or preventing microbial fouling.[6] This evolutionary pressure has resulted in a vast library of compounds, from simple monobromoindoles to complex bis- and tris-indole alkaloids with potent biological activities.[4] Sponges of the genera Geodia, Hyrtios, and Spongosorites have been particularly rich sources, yielding compounds with cytotoxic, anti-inflammatory, and antimicrobial properties.[4][7]

Table 1: Representative Bromo-Indoles and Their Natural Marine Sources

| Compound Name | Structure Type | Natural Source | Reported Bioactivity |

| 6,6'-Dibromoindigo | Bis-indole | Sea snails (Muricidae family) | Pigment |

| Barettin | Bis-indole Alkaloid | Sponge (Geodia barretti) | Anti-inflammatory[7][8] |

| Topsentin | Bis-indole Alkaloid | Sponge (Spongosorites ruetzleri) | Antitumor, Antiviral |

| Dragmacidin D | Bis-indole Alkaloid | Sponge (Spongosorites sp.) | Antiviral (HIV-1) |

| 6-Bromoisatin | Simple Indole | Sea snail (Dicathais orbita) | Anticancer (Colon)[9][10] |

| 5,6-Dibromo-L-hypaphorine | Simple Indole Alkaloid | Sponge (Hyrtios sp.) | Antioxidant, PLA2 Inhibition |

Chapter 2: A Practical Guide to Bio-Isolation and Purification

The successful isolation of a novel bromo-indole from a complex biological matrix is a multi-step process that demands careful planning and execution. The primary challenge lies in separating the target compound(s) from a myriad of other metabolites, salts, and lipids without causing degradation.[11] The general workflow involves sample preparation, extraction, fractionation, and high-resolution purification.

The General Isolation Workflow

The journey from a marine organism to a pure compound follows a logical, sequential path designed to progressively enrich the target molecule. Each step narrows the pool of candidate molecules, culminating in a single, isolated compound ready for structural analysis.

Step 1: Sample Collection and Preparation

Causality: The integrity of the final isolated compound begins with the initial handling of the biological source. Marine organisms possess endogenous enzymes that can begin to degrade complex secondary metabolites upon cell death. Furthermore, the high water and salt content of marine samples can interfere with extraction and purification.[11][12]

-

Collection: Samples should be immediately frozen, preferably in liquid nitrogen or at a minimum of -20°C, to halt enzymatic activity.

-

Lyophilization (Freeze-Drying): This is the gold standard for removing water. It preserves the chemical structure of thermally sensitive compounds and converts the sample into a dry, porous powder that is ideal for solvent penetration.

-

Homogenization: The lyophilized material is ground into a fine powder to maximize the surface area available for solvent extraction.

Step 2: Extraction Methodologies

Causality: The goal of extraction is to efficiently move the target compounds from the solid biological matrix into a liquid solvent phase. The choice of solvent and method is critical and is dictated by the polarity of the target bromo-indoles. Indole alkaloids span a range of polarities, but are generally considered semi-polar.

2.3.1 Conventional Solvent Extraction

This is the most common initial step. A mixture of a polar solvent (like methanol, MeOH) and a non-polar solvent (like dichloromethane, DCM) is often used to extract a broad spectrum of compounds.[7]

-

Maceration: The powdered sample is soaked in the solvent at room temperature for an extended period (e.g., 24-48 hours), often with stirring. This process is typically repeated 2-3 times to ensure exhaustive extraction.

-

Soxhlet Extraction: A more efficient method where the sample is continuously washed with fresh, distilled solvent. While thorough, the heat involved can degrade labile compounds.

2.3.2 Advanced Extraction Techniques

Modern methods offer increased efficiency, reduced solvent consumption, and faster extraction times.[3][13]

-

Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and sample, causing rapid cell disruption and compound release.[3]

-

Ultrasound-Assisted Extraction (UAE): Employs high-frequency sound waves to create cavitation bubbles that collapse near cell walls, enhancing solvent penetration and extraction.[13]

-

Supercritical Fluid Extraction (SFE): Uses a supercritical fluid, typically CO2, as the solvent. It is considered a "green" technique and is highly tunable for selectivity, but requires specialized equipment.[13]

Table 2: Comparison of Common Extraction Techniques for Marine Natural Products

| Technique | Principle | Advantages | Disadvantages | Best For |

| Maceration | Soaking in solvent | Simple, low cost, suitable for thermolabile compounds | Time-consuming, large solvent volume, potentially incomplete extraction | Broad, initial screening |

| Soxhlet | Continuous washing with hot solvent | More efficient than maceration, exhaustive | Requires heat (risk of degradation), time-consuming | Thermally stable compounds |

| MAE | Microwave heating | Very fast, reduced solvent use, high efficiency | Requires specialized equipment, potential for localized overheating | Rapid screening, methods development |

| UAE | Acoustic cavitation | Fast, high efficiency, can be performed at low temperatures | Can generate free radicals, equipment cost | Thermolabile compounds, efficient lab-scale extraction[13] |

| SFE | Supercritical fluid solvent | "Green" (non-toxic solvent), highly selective, solvent easily removed | High capital cost, complex operation, best for non-polar compounds[13] | High-value, non-polar to moderately polar compounds |

Step 3: Chromatographic Purification Cascade

The crude extract is a complex chemical soup. Purification is a multi-stage process of separation based on the differential partitioning of compounds between a stationary phase (e.g., silica gel, C18-bonded silica) and a mobile phase (a solvent or mixture of solvents).

2.4.1 Initial Fractionation

The first step is to simplify the crude extract into several less complex fractions.

-

Solvent Partitioning (e.g., Kupchan Method): The crude extract is sequentially partitioned between immiscible solvents of increasing polarity (e.g., hexane, chloroform, n-butanol, and water). This efficiently separates compounds based on their polarity. Bromo-indoles typically partition into the chloroform or dichloromethane fractions.[7]

-

Vacuum Liquid Chromatography (VLC) / Flash Chromatography: The selected organic fraction is passed through a column of silica gel under vacuum or positive pressure. A step-gradient of solvents (e.g., hexane -> ethyl acetate -> methanol) is used to elute fractions of decreasing polarity.

2.4.2 High-Resolution Purification: HPLC

High-Performance Liquid Chromatography (HPLC) is the definitive technique for isolating pure compounds from the enriched fractions.[1] For bromo-indoles, Reverse-Phase HPLC (RP-HPLC) is most common.

-

Stationary Phase: A non-polar C18 (octadecyl) bonded silica column is standard.

-

Mobile Phase: A polar mixture, typically water and acetonitrile (ACN) or methanol, often with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to improve peak shape.[1][14]

-

Elution: A gradient elution, where the percentage of the organic solvent (ACN) is increased over time, is used to separate compounds with a wide range of polarities.

Experimental Protocol: Preparative RP-HPLC Purification

This protocol provides a robust starting point for the purification of a semi-purified bromo-indole-containing fraction.

1. Objective: To isolate a single bromo-indole compound with >95% purity.

2. Materials & Equipment:

-

Semi-purified fraction (e.g., from flash chromatography).

-

HPLC-grade acetonitrile (ACN) and water.

-

HPLC-grade formic acid (FA).

-

Preparative HPLC system with a Diode Array Detector (DAD) and fraction collector.

-

Preparative C18 column (e.g., 250 x 10 mm, 5 µm particle size).

-

Syringe filters (0.22 µm).

3. Mobile Phase Preparation:

-

Solvent A: 0.1% Formic Acid in Water. (Add 1 mL FA to 999 mL water).

-

Solvent B: 0.1% Acetonitrile with 0.1% Formic Acid. (Add 1 mL FA to 999 mL ACN).

-

Rationale: Formic acid acidifies the mobile phase, which protonates silanol groups on the stationary phase and acidic/basic functional groups on the analytes, leading to sharper, more symmetrical peaks.

4. Sample Preparation:

-

Dissolve a known amount of the semi-purified fraction in a minimal volume of methanol or DMSO.

-

Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

-

Rationale: Filtering is crucial to prevent particulates from clogging the column and HPLC system, which is a self-validating step to protect the integrity of the separation.[1]

5. HPLC Method:

-

Flow Rate: 4.0 mL/min (adjust based on column dimensions).

-

Detection: Diode Array Detector (DAD) scanning from 200-400 nm. Monitor specific wavelengths relevant to indoles (e.g., 220 nm, 280 nm).

-

Injection Volume: 100-500 µL (dependent on sample concentration and loop size).

-

Gradient Program:

Time (min) % Solvent A (Water/FA) % Solvent B (ACN/FA) Curve 0.0 90 10 Linear 5.0 90 10 Linear 35.0 10 90 Linear 40.0 10 90 Linear 42.0 90 10 Linear | 50.0 | 90 | 10 | Linear |

-

Rationale: The initial isocratic hold (0-5 min) allows all compounds to bind to the column. The long gradient (5-35 min) provides the resolving power to separate closely related compounds. The final re-equilibration step (42-50 min) ensures the column is ready for the next injection, providing run-to-run consistency.

6. Fraction Collection & Analysis:

-

Set the fraction collector to trigger collection based on peak detection (threshold or slope).

-

Collect each major peak into a separate, labeled vessel.

-

Analyze a small aliquot of each collected fraction by analytical HPLC using the same gradient (on a smaller scale) to confirm purity.

-

Pool pure fractions (>95%) of the same compound and remove the solvent under reduced pressure (e.g., rotary evaporator or lyophilizer).

Chapter 3: Structural Elucidation of Isolated Compounds

Once a bromo-indole is purified, its chemical structure must be determined. This is achieved by combining data from several powerful spectroscopic techniques.[4]

-

Mass Spectrometry (MS): Provides the molecular weight of the compound and its elemental formula (via High-Resolution MS, HRMS). The characteristic isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio) is a key diagnostic signature for identifying brominated compounds.[7][9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the precise 3D structure of an organic molecule.[4][15]

-

1D NMR (1H, 13C): Shows the types and number of hydrogen and carbon atoms in the molecule.

-

2D NMR (COSY, HSQC, HMBC): Reveals how these atoms are connected to each other, allowing for the assembly of the molecular scaffold piece by piece.

-

-

X-ray Crystallography: If a suitable crystal of the pure compound can be grown, this technique provides an unambiguous determination of the complete 3D structure, including absolute stereochemistry.

Conclusion

The discovery and isolation of bromo-indole compounds is a journey that bridges ancient history with modern analytical science. From the regal allure of Tyrian purple to the complex alkaloids derived from deep-sea sponges, these molecules continue to offer fascinating chemical puzzles and promising leads for drug development. The methodologies outlined in this guide—from careful sample handling and strategic extraction to high-resolution chromatographic purification—provide a robust framework for researchers. By understanding the causality behind each step and leveraging the power of modern spectroscopic techniques, scientists can continue to explore the vast marine biome and unlock the chemical secrets of bromo-indoles for the advancement of medicine and science.

References

- Current time information in Pasuruan, ID. (n.d.). Google.

-

Alternative and Efficient Extraction Methods for Marine-Derived Compounds. (2018). Marine Drugs, 16(8), 269. Retrieved from [Link]

-

Special Issue : New Methods in Extraction and Isolation of Marine Natural Products. (n.d.). MDPI. Retrieved from [Link]

-

Marine Natural Products. (2015). Slideshare. Retrieved from [Link]

-

Isolation of Marine Natural Products. (2022). In Metabolites. Retrieved from [Link]

-

Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]

-

6-Bromoindole Derivatives from the Icelandic Marine Sponge Geodia barretti: Isolation and Anti-Inflammatory Activity. (2018). Marine Drugs, 16(11), 441. Retrieved from [Link]

-

6-Bromoindole Derivatives from the Icelandic Marine Sponge Geodia barretti: Isolation and Anti-Inflammatory Activity. (2018). PubMed. Retrieved from [Link]

-

Metagenomic identification of brominated indole biosynthetic machinery from cyanobacteria. (2022). Nature Chemical Biology, 18(1), 107-115. Retrieved from [Link]

-

Marine Indole Alkaloids—Isolation, Structure and Bioactivities. (2020). Marine Drugs, 18(1), 21. Retrieved from [Link]

-

Purified Brominated Indole Derivatives from Dicathais orbita Induce Apoptosis and Cell Cycle Arrest in Colorectal Cancer Cell Lines. (2013). Marine Drugs, 11(10), 3802-3822. Retrieved from [Link]

-

6-Bromoindole Derivatives from the Icelandic Marine Sponge Geodia barretti: Isolation and Anti-Inflammatory Activity. (2018). ResearchGate. Retrieved from [Link]

-

Purified brominated indole derivatives from Dicathais orbita induce apoptosis and cell cycle arrest in colorectal cancer cell lines. (2013). PubMed. Retrieved from [Link]

-

Structure elucidation. (n.d.). Northwestern University IMSERC. Retrieved from [Link]

-

Structure and Synthesis of Bromoindoles from the Marine Sponge Pseudosuberites hyalinus. (2000). Journal of Natural Products, 63(1), 80-85. Retrieved from [Link]

-

Novel Bioactive Compounds From Marine Sources as a Tool for Functional Food Development. (2022). Frontiers in Marine Science, 9. Retrieved from [Link]

-

Novel Bioactive Compounds From Marine Sources as a Tool for Functional Food Development. (2022). ResearchGate. Retrieved from [Link]

-

Structure Elucidation and NMR. (n.d.). Hypha Discovery. Retrieved from [Link]

-

Structure elucidation – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

-

View of Novel Bioactive Compounds from Marine Sources as a Tool for Drug Development. (n.d.). International Journal of Medical Sciences and Pharma Research. Retrieved from [Link]

-

Bromophenols in Marine Algae and Their Bioactivities. (2011). Marine Drugs, 9(12), 2633-2656. Retrieved from [Link]

-

Structural elucidation of novel biomarkers of known metabolic disorders based on multistage fragmentation mass spectra. (2015). Journal of Inherited Metabolic Disease, 38(5), 903-911. Retrieved from [Link]

-

Natural Product Structure Elucidation by NMR Spectroscopy. (2017). In Methods in Molecular Biology. Retrieved from [Link]

-

Anti-Inflammatory Effects of Bioactive Compounds from Seaweeds, Bryozoans, Jellyfish, Shellfish and Peanut Worms. (2023). Marine Drugs, 21(10), 516. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Alternative and Efficient Extraction Methods for Marine-Derived Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Marine Indole Alkaloids—Isolation, Structure and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Novel Bioactive Compounds From Marine Sources as a Tool for Functional Food Development [frontiersin.org]

- 6. Bromophenols in Marine Algae and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 6-Bromoindole Derivatives from the Icelandic Marine Sponge Geodia barretti: Isolation and Anti-Inflammatory Activity [mdpi.com]

- 8. 6-Bromoindole Derivatives from the Icelandic Marine Sponge Geodia barretti: Isolation and Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Purified Brominated Indole Derivatives from Dicathais orbita Induce Apoptosis and Cell Cycle Arrest in Colorectal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Purified brominated indole derivatives from Dicathais orbita induce apoptosis and cell cycle arrest in colorectal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Marine Natural Products | PPTX [slideshare.net]

- 13. marinechem.alfa-chemistry.com [marinechem.alfa-chemistry.com]

- 14. Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 15. hyphadiscovery.com [hyphadiscovery.com]

A Senior Application Scientist's Guide to the Initial Bioactivity Assessment of Substituted Indole-3-Glyoxylates

Introduction: The Privileged Scaffold of Indole-3-Glyoxylate

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active natural products and synthetic therapeutic agents.[1] Its unique electronic properties and versatile structure allow for diverse molecular interactions, making it an ideal starting point for drug discovery.[1] When functionalized at the C3 position with a glyoxylate moiety, the resulting indole-3-glyoxylate core presents a rich template for developing novel therapeutics targeting a wide range of diseases, including cancer, inflammation, and infectious diseases.[2][3]

This technical guide provides a comprehensive framework for the initial bioactivity assessment of novel substituted indole-3-glyoxylates. As a Senior Application Scientist, my objective is not merely to present a series of protocols, but to impart a strategic, field-proven approach. We will delve into the causality behind experimental choices, establish self-validating workflows, and ground our methodologies in authoritative science. This guide is designed for researchers, scientists, and drug development professionals, providing the technical depth and practical insights necessary to navigate the early stages of the drug discovery pipeline with this promising class of compounds.

Chapter 1: Foundational Steps - Synthesis and In Silico Profiling

The journey from concept to a biologically active lead molecule begins with the synthesis of the target compounds and a robust in silico evaluation to predict their potential.

Synthesis of Substituted Indole-3-Glyoxylates

A common and effective method for the synthesis of indole-3-glyoxylates involves the Friedel-Crafts acylation of a substituted indole with an oxalyl chloride derivative.[4] This approach allows for the introduction of various substituents on the indole ring, enabling the exploration of structure-activity relationships (SAR).

Exemplary Protocol: Synthesis of Methyl 2-(1-(4-chlorobenzyl)-1H-indol-3-yl)-2-oxoacetate

-

Starting Material: 1-(4-chlorobenzyl)-1H-indole.

-

Reaction Setup: Dissolve the substituted indole in anhydrous dichloromethane (CH2Cl2) at a concentration of 0.1 M in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Reagent Addition: To the cooled solution, add aluminum chloride (AlCl3) (1.25 equivalents) followed by the dropwise addition of methyl chlorooxoacetate (1.25 equivalents).

-

Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by carefully adding ice-cold water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired indole-3-glyoxylate.

Causality: The use of a Lewis acid like AlCl3 is crucial for activating the oxalyl chloride derivative, making it a more potent electrophile for the Friedel-Crafts acylation of the electron-rich indole ring. Performing the reaction at 0 °C helps to control the reactivity and minimize the formation of side products.

In Silico Bioactivity and ADMET Prediction

Before embarking on extensive in vitro screening, computational methods provide a cost-effective and rapid means to prioritize synthesized compounds. This involves predicting their absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, as well as their potential for off-target effects.[5][6]

Workflow for In Silico Profiling:

-

Descriptor Calculation: For each synthesized indole-3-glyoxylate, calculate key molecular descriptors such as molecular weight, logP (lipophilicity), number of hydrogen bond donors and acceptors, and polar surface area.

-

Drug-Likeness Evaluation: Assess the compounds against established drug-likeness rules, such as Lipinski's Rule of Five, to gauge their potential for oral bioavailability.[4]

-

ADMET Prediction: Utilize computational models (e.g., those available through software like SwissADME or PreADMET) to predict properties like gastrointestinal absorption, blood-brain barrier permeability, and potential for hepatotoxicity or cardiotoxicity.[7][8]

-

PAINS Filtering: Screen the compounds against Pan-Assay Interference Compounds (PAINS) filters. PAINS are molecules that often give false-positive results in high-throughput screens due to non-specific activity.[9][10][11] Identifying and flagging potential PAINS early can save significant resources.[12]

Data Presentation: Predicted Physicochemical and ADMET Properties

| Compound ID | MW ( g/mol ) | cLogP | H-Bond Donors | H-Bond Acceptors | GI Absorption | BBB Permeant | PAINS Alert |

| I3G-001 | 327.75 | 3.85 | 0 | 4 | High | Yes | 0 |

| I3G-002 | 341.78 | 4.20 | 1 | 4 | High | Yes | 0 |

| I3G-003 | 355.81 | 4.55 | 0 | 5 | High | No | 1 |

Interpretation: Compounds with favorable predicted ADMET profiles (e.g., high GI absorption, appropriate BBB permeability for the intended target) and no PAINS alerts are prioritized for in vitro testing.[6][13]

Chapter 2: The Bioactivity Screening Cascade

A tiered approach to in vitro screening is essential for efficiently identifying and validating promising compounds. This cascade typically moves from broad, high-throughput primary assays to more specific, lower-throughput secondary and confirmatory assays.

Caption: A tiered workflow for the initial bioactivity assessment of novel compounds.

Primary Screening: Assessing General Cytotoxicity

The initial step for many therapeutic areas, particularly oncology, is to determine the general cytotoxicity of the synthesized compounds against relevant cell lines.

Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of the indole-3-glyoxylates (typically ranging from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Self-Validation: Including a known cytotoxic agent (e.g., doxorubicin) as a positive control is essential to validate the assay's performance. The vehicle control ensures that the solvent used to dissolve the compounds does not have a significant effect on cell viability.

Secondary Screening: Elucidating Mechanism and Target Engagement

Compounds that exhibit significant cytotoxicity in primary screens are advanced to secondary assays to understand their mechanism of action and to confirm their engagement with the intended biological target.

Example Target: Tubulin Polymerization

Many indole derivatives are known to exert their anticancer effects by inhibiting tubulin polymerization.[2][14][15]

Protocol: In Vitro Tubulin Polymerization Assay

-

Reagent Preparation: Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescence reporter (e.g., DAPI) in a polymerization buffer.

-

Compound Addition: Add the test compounds at various concentrations to the wells of a 96-well plate. Include a positive control (e.g., colchicine for inhibition, paclitaxel for stabilization) and a negative control (vehicle).

-

Initiation of Polymerization: Initiate polymerization by incubating the plate at 37 °C.

-

Fluorescence Monitoring: Monitor the fluorescence intensity over time using a plate reader. An increase in fluorescence indicates tubulin polymerization.

-

Data Analysis: Plot fluorescence intensity versus time to generate polymerization curves. Calculate the IC50 value for inhibition of tubulin polymerization.

Causality: This cell-free assay directly measures the effect of the compounds on the target protein (tubulin), providing strong evidence for target engagement and helping to deconvolute the results from the more complex cellular environment of the primary screen.[2]

Chapter 3: Hit Validation and Prioritization

The hit-to-lead stage is a critical phase where initial hits are rigorously evaluated to identify the most promising candidates for further optimization.[5][6][7][13][16]

Orthogonal Assays and Counter-Screens

To build confidence in the initial hits, it is crucial to confirm their activity using an orthogonal assay that has a different technological principle. Additionally, counter-screens are necessary to rule out non-specific activity and assay artifacts.[12]

Example Orthogonal Assay: Cellular Thermal Shift Assay (CETSA)

CETSA can be used to confirm target engagement in a cellular context by measuring the thermal stabilization of the target protein upon ligand binding.

Example Counter-Screen: Assay for Non-specific Reactivity

Some compounds can appear active due to non-specific reactivity with assay components. A common counter-screen involves incubating the compound with a protein that is not the intended target and observing if there is any effect. The absence of an effect in the counter-screen strengthens the case for specific binding to the intended target.

Structure-Activity Relationship (SAR) Analysis

SAR studies involve systematically modifying the chemical structure of the hit compounds and assessing the impact on their biological activity.[4][17][18] This process provides valuable insights into the key molecular features required for potency and selectivity.

Key SAR Insights for Anticancer Indole-3-Glyoxylates:

-

N1-Substitution: The nature of the substituent at the N1 position of the indole ring can significantly impact activity. For example, in some series, an N-methyl group has been shown to enhance cytotoxic activity.[19]

-

C5 and C6-Substitution: Halogenation (e.g., F, Cl, Br) at the C5 or C6 position of the indole ring often leads to increased potency.[20]

-

Glyoxylate Moiety: Modifications to the ester or amide group of the glyoxylate moiety can influence both potency and pharmacokinetic properties.[17]

Caption: A simplified representation of a structure-activity relationship analysis.

Data Interpretation and Hit Prioritization

The ultimate goal of the initial bioactivity assessment is to prioritize a small number of high-quality hits for advancement into the lead optimization phase.[8][21][22][23] This decision should be based on a holistic evaluation of all available data.

Key Criteria for Hit Prioritization:

-

Potency: The compound should exhibit potent activity in the primary and secondary assays (e.g., low micromolar to nanomolar IC50 values).

-

Selectivity: The compound should be selective for the intended target over other related targets.

-

Confirmed Mechanism of Action: The compound's activity should be consistent across multiple assays that probe its mechanism of action.

-

Favorable ADMET Profile: The compound should have a promising in silico and, if available, in vitro ADMET profile.

-

Chemical Tractability: The chemical scaffold should be amenable to further synthetic modification to improve its properties.

-

Freedom from Assay Artifacts: The compound should not be flagged as a PAIN and should be inactive in relevant counter-screens.[12][24]

Data Summary for Hit Prioritization

| Compound ID | Cytotoxicity IC50 (µM) | Tubulin IC50 (µM) | Selectivity Index | Predicted Oral Bioavailability | PAINS Alert | Priority |

| I3G-001 | 5.2 | 8.1 | >10 | High | 0 | Medium |

| I3G-002 | 15.8 | >50 | - | High | 0 | Low |

| I3G-004 | 0.8 | 1.2 | >20 | High | 0 | High |

| I3G-005 | 2.1 | 3.5 | 5 | Medium | 1 | Low |

Conclusion: A Pathway to Promising Leads

The initial bioactivity assessment of substituted indole-3-glyoxylates is a multifaceted process that requires a strategic integration of synthesis, in silico modeling, and a well-designed cascade of in vitro assays. By focusing on the causality behind experimental choices, implementing self-validating protocols, and grounding our approach in robust scientific principles, we can efficiently navigate the early stages of drug discovery. This guide provides a framework for identifying and validating high-quality hits from this privileged chemical scaffold, paving the way for the development of novel and effective therapeutics. The journey from hit to lead is challenging, but with a systematic and informed approach, the potential of substituted indole-3-glyoxylates to address unmet medical needs can be realized.

References

-

Hit to lead. (n.d.). In Wikipedia. Retrieved January 9, 2024, from [Link]

- Colley, H. E., et al. (2015). An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer. Journal of Medicinal Chemistry, 58(23), 9309–9333.

-

HIT to LEAD - Drug Discovery and Clinic. (n.d.). Oncodesign Services. Retrieved January 9, 2024, from [Link]

-

Translational Research: Hit to Lead. (n.d.). National Institute of Diabetes and Digestive and Kidney Diseases. Retrieved January 9, 2024, from [Link]

-

Hit-to-Lead process | Drug Discovery. (n.d.). Oncodesign Services. Retrieved January 9, 2024, from [Link]

- Svensson, F., et al. (2022). Machine Learning Assisted Hit Prioritization for High Throughput Screening in Drug Discovery. ACS Central Science, 8(5), 639–651.

-

Pan-assay interference compounds. (n.d.). In Wikipedia. Retrieved January 9, 2024, from [Link]

-

Hit to Lead Optimization in Drug Discovery. (n.d.). Excelra. Retrieved January 9, 2024, from [Link]

- Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2012). Analysis of High Throughput Screening Assays using Cluster Enrichment. Journal of biomolecular screening, 17(3), 334–346.

- De, S., et al. (2019). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Applied and Environmental Microbiology, 85(23), e01542-19.

- Svensson, F., et al. (2022). Machine learning assisted hit prioritization for high throughput screening in drug discovery. ChemRxiv.

- Williams, A. J., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. SLAS DISCOVERY: Advancing Life Sciences R&D, 22(10), 1247–1257.

- Patil, S. A., Patil, R., & Miller, D. D. (2012). Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents. Future medicinal chemistry, 4(16), 2085–2115.

- Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of medicinal chemistry, 53(7), 2719–2740.

- Svensson, F., et al. (2022). Machine Learning Assisted Hit Prioritization for High Throughput Screening in Drug Discovery. ChemRxiv.

- Baell, J. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology, 12(1), 3–7.

- Antoine, M., et al. (2008). Side chain modifications of (indol-3-yl)glyoxamides as antitumor agents. Journal of enzyme inhibition and medicinal chemistry, 23(5), 686–695.

- Dahlin, J. L., et al. (2023). Fused Tetrahydroquinolines Are Interfering with Your Assay. Journal of Medicinal Chemistry, 66(21), 14459–14467.

- Li, W., et al. (2022).

- Li, W., et al. (2022).

- La Regina, G., et al. (2015). New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer. Journal of medicinal chemistry, 58(13), 5293–5311.

- de Souza, M. V. N. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Biochemistry & Pharmacology: Open Access, 4(2).

- Tron, G. C., et al. (2006). Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry. Journal of medicinal chemistry, 49(16), 4843–4851.

-

Pan-assay interference compounds (PAINS). These moieties have been... (n.d.). ResearchGate. Retrieved January 9, 2024, from [Link]

- Zhang, H., et al. (2010). Design, synthesis, and evaluation of indole compounds as novel inhibitors targeting Gp41. Bioorganic & medicinal chemistry letters, 20(15), 4509–4512.

- Marchand, P., et al. (2008). Synthesis and structure-activity relationships of N-aryl(indol-3-yl)glyoxamides as antitumor agents. Bioorganic & medicinal chemistry, 16(18), 8565–8574.

- Asati, V., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Pharmaceuticals, 17(1), 108.

- Snape, T. J., et al. (2017). Preliminary SAR on indole-3-carbilnol and related fragments reveals a novel anticancer lead compound against resistant glioblastoma cells. Bioorganic & medicinal chemistry letters, 27(7), 1561–1565.

- de Oliveira, R. B., et al. (2019). Indole-3-glyoxyl tyrosine: synthesis and antimalarial activity against Plasmodium falciparum. Future medicinal chemistry, 11(6), 525–538.

- Gaukroger, K., et al. (2003). Mechanisms by which Synthetic 6,7-Annulated-4-substituted Indole Compounds with Anti-proliferative Activity Disrupt Mitosis and Block Cytokinesis in Human HL-60 Tumor Cells In Vitro. Anticancer Research, 23(2B), 1461–1469.

Sources

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. niddk.nih.gov [niddk.nih.gov]

- 6. excelra.com [excelra.com]

- 7. Hit-to-Lead process | Drug Discovery | Oncodesign Services [oncodesign-services.com]

- 8. Analysis of High Throughput Screening Assays using Cluster Enrichment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. longdom.org [longdom.org]

- 12. drugtargetreview.com [drugtargetreview.com]

- 13. ddcpharmaceutical.com [ddcpharmaceutical.com]

- 14. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Hit to lead - Wikipedia [en.wikipedia.org]

- 17. Side chain modifications of (indol-3-yl)glyoxamides as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Preliminary SAR on indole-3-carbinol and related fragments reveals a novel anticancer lead compound against resistant glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. chemrxiv.org [chemrxiv.org]

- 23. researchgate.net [researchgate.net]

- 24. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanisms of Action of Bromo-substituted Indoles

Introduction: The Privileged Scaffold of Bromo-indoles in Drug Discovery

Indole alkaloids, particularly those bearing bromine substituents, represent a vast and structurally diverse class of marine-derived natural products.[1][2] These halogenated compounds are not mere chemical curiosities; they are potent bioactive molecules that have garnered significant attention in medicinal chemistry for their wide-ranging pharmacological activities.[3][4] Found in marine organisms like sponges and tunicates, bromo-indoles have evolved in competitive ecosystems, leading to the development of unique chemical defenses that can be repurposed for therapeutic applications.[3] Their activities span from cytotoxic and anticancer effects to antimicrobial and antiviral properties, making the indole nucleus a "privileged scaffold" in drug development.[1][5][6]

This guide provides an in-depth exploration of the multifaceted mechanisms of action employed by bromo-substituted indoles. We will dissect their molecular interactions, delineate the signaling pathways they modulate, and provide robust, field-proven experimental protocols for their investigation. This document is intended for researchers, scientists, and drug development professionals seeking to harness the therapeutic potential of this remarkable class of compounds.

Core Mechanisms of Action: A Multi-pronged Assault on Disease

Bromo-substituted indoles do not adhere to a single mechanism of action. Instead, they engage a variety of cellular targets, often with a promiscuity that can be advantageous in complex diseases like cancer. The bromine atom itself is not just a passive substituent; its electronegativity and size can significantly influence the molecule's binding affinity, lipophilicity, and overall pharmacological profile.[7]

Disruption of Cellular Signaling: Kinase Inhibition

A primary mechanism through which bromo-indoles exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cell proliferation, survival, and differentiation.[8]

-

Mechanism: Many bromo-indoles function as ATP-competitive inhibitors, occupying the ATP-binding pocket of kinases. This prevents the transfer of a phosphate group to substrate proteins, effectively shutting down the signaling cascade. Key kinase families targeted include:

-

Tyrosine Kinases: Derivatives of 5-bromo-indole have shown enhanced potency as inhibitors of pp60c-Src tyrosine kinase.[9]

-

Pim Kinases: These are promising targets in hematological cancers, and bromo-indole derivatives have been optimized as potent Pim-1 inhibitors.[10]

-

Other Kinases: The broader indole class targets a wide array of kinases including CDKs, PI3K, and Akt, suggesting that bromo-substitution can be used to fine-tune selectivity and potency.[8][11]

-

-

Downstream Effects: By inhibiting these kinases, bromo-indoles can halt the cell cycle, suppress pro-survival signals, and induce apoptosis (programmed cell death).

A logical workflow for identifying and characterizing kinase inhibition is crucial for validating this mechanism of action.

Caption: Experimental workflow for kinase inhibitor validation.

Nuclear Assault: DNA Interaction and Damage

Several bromo-indoles have been shown to interact directly with DNA, leading to a cascade of events that culminates in cell death. This mechanism is particularly relevant for both anticancer and antibacterial applications.

-

Mechanism:

-

Minor Groove Binding: Cationic bis-indoles, a class of synthetic compounds, have been shown to bind selectively to the A/T-rich minor groove of DNA.[12] This binding event physically obstructs the DNA, interfering with the processes of replication and transcription.

-

Induction of DNA Damage Response: The binding of these compounds to DNA triggers the cell's DNA damage response, such as the SOS response in bacteria.[12] This is a cellular alarm system that, if overwhelmed, can lead to apoptosis.

-

-

Downstream Effects: Inhibition of DNA and RNA synthesis, cell cycle arrest, and ultimately, cytotoxicity.[12] This direct assault on the genetic material is a potent mechanism for killing rapidly dividing cells, including both bacteria and cancer cells.

Modulation of Key Transcription Factors: The Case of NF-κB

Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a pivotal role in inflammation and cancer cell survival. It promotes the expression of anti-apoptotic genes, making it a key target for cancer therapy.

-

Mechanism: The compound 3-(2-bromoethyl)-indole (BEI-9) has been identified as a potent inhibitor of the NF-κB signaling pathway.[11][13][14] While the direct molecular target is still under investigation, BEI-9 effectively blocks both basal and induced NF-κB activation.[14]

-

Downstream Effects: By inhibiting NF-κB, BEI-9 reduces the expression of survival proteins. This leads to several outcomes:

-

Inhibition of Cell Proliferation: BEI-9 has been shown to inhibit the growth of colon cancer cells at low micromolar concentrations.[14]

-

Downregulation of Cyclins: The compound reduces the levels of key cell cycle proteins like cyclin D1 and A, leading to cell cycle arrest.[11][13]

-

Chemosensitization: Perhaps most importantly, inhibiting NF-κB can make cancer cells more sensitive to traditional chemotherapeutic drugs that themselves activate this pro-survival pathway.[14]

-

The signaling pathway illustrates how inhibiting a central hub like NF-κB can have pleiotropic anticancer effects.

Caption: Inhibition of the NF-κB signaling pathway.

Antimicrobial Mechanisms: Membrane Disruption

In addition to their anticancer properties, bromo-indoles are potent antimicrobial agents. A key mechanism in this context is the disruption of the bacterial cell membrane.

-

Mechanism: Certain 6-bromoindolglyoxylamide derivatives, particularly those conjugated with polyamines like spermine, cause rapid membrane permeabilization and depolarization in both Gram-positive and Gram-negative bacteria.[15] The cationic polyamine chain likely interacts with the negatively charged bacterial membrane, while the lipophilic bromo-indole core facilitates insertion and disruption.

-

Downstream Effects: The loss of membrane integrity leads to a leakage of cellular contents, dissipation of the proton motive force, and rapid bacterial death.[15] This physical disruption is a difficult mechanism for bacteria to develop resistance against, making these compounds promising leads for new antibiotics.

Quantitative Data Summary

The bioactivity of bromo-substituted indoles is often quantified by their half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values. The following table summarizes representative data for various compounds and cell lines.

| Compound | Target/Cell Line | Bioactivity | Reference |

| Aplicyanin B (N-acetylated) | HT-29 (Colon Cancer) | GI50: 0.33 µM | [1] |

| Aplicyanin D (N-acetylated) | A549 (Lung Cancer) | GI50: 0.63 µM | [1] |

| 3-Br-indole derivative | MCF-7 (Breast Cancer) | IC50: 0.46 µM | [16] |

| 3-(2-bromoethyl)-indole (BEI-9) | HCT116 (Colon Cancer) | IC50: 5 µM | [14] |

| 3-(2-bromoethyl)-indole (BEI-9) | SW480 (Colon Cancer) | IC50: 12.5 µM | [14] |

| MBX-1162 (bis-indole) | S. aureus (MRSA) | MIC90: 0.06 µg/mL | [12] |

| MBX-1162 (bis-indole) | E. coli | MIC90: 0.25 µg/mL | [12] |

Experimental Protocols: A Guide to Mechanistic Elucidation

To ensure scientific rigor, protocols must be self-validating. This involves meticulous attention to controls and a clear understanding of the experimental rationale.

Protocol 1: Cell Viability Assessment via MTS Assay

-

Objective: To determine the cytotoxic or cytostatic effect of a bromo-indole compound on a cancer cell line.

-

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., SW480, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of the bromo-indole compound in culture media. Replace the existing media with the compound-containing media.

-

Causality Insight: A wide concentration range (e.g., 0.1 µM to 100 µM) is essential to capture the full dose-response curve.

-

-

Controls (Self-Validation):

-

Vehicle Control: Treat cells with the highest concentration of the vehicle (e.g., DMSO) used to dissolve the compound. This ensures the solvent itself is not causing cytotoxicity.